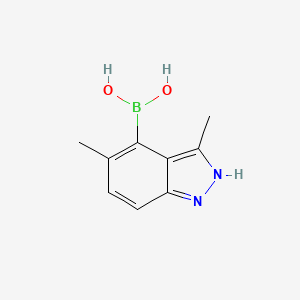
1-(1,1-Difluoropropyl)-4-isobutylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Difluoropropyl)-4-isobutylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 1,1-difluoropropyl group and an isobutyl group.
Méthodes De Préparation
The synthesis of 1-(1,1-Difluoropropyl)-4-isobutylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 1,1-difluoropropylbenzene with isobutyl chloride in the presence of a strong base such as sodium hydride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
1-(1,1-Difluoropropyl)-4-isobutylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring or the terminal carbon of the difluoropropyl group can be susceptible to nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated derivatives, while oxidation can produce alcohols or acids .
Applications De Recherche Scientifique
1-(1,1-Difluoropropyl)-4-isobutylbenzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of fluorine substitution on the biological activity of aromatic compounds.
Medicine: The unique properties of fluorinated compounds make them valuable in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, where the presence of fluorine can enhance performance characteristics such as chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 1-(1,1-Difluoropropyl)-4-isobutylbenzene involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(1,1-Difluoropropyl)-4-isobutylbenzene can be compared with other similar compounds, such as:
1-(1,1-Difluoropropyl)-3,5-difluorobenzene: This compound has additional fluorine atoms on the benzene ring, which can further enhance its chemical stability and reactivity.
1-(1,1-Difluoropropyl)-4-fluorobenzene: This compound has a single fluorine atom on the benzene ring, making it less fluorinated compared to this compound.
1-(1,1-Difluoropropyl)-2,3-difluorobenzene: This compound has fluorine atoms at different positions on the benzene ring, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H18F2 |
|---|---|
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
1-(1,1-difluoropropyl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C13H18F2/c1-4-13(14,15)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Clé InChI |
JRIITZXJSQFJLR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)CC(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine](/img/structure/B11761717.png)
![[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11761728.png)
![tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11761733.png)
![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)
![tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11761751.png)
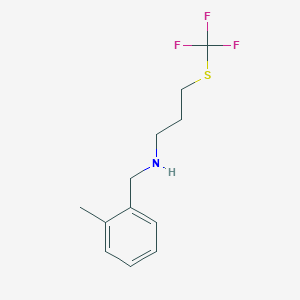
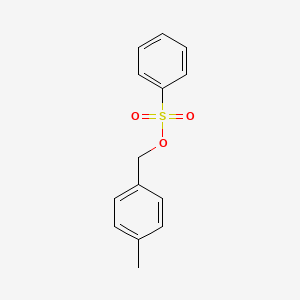
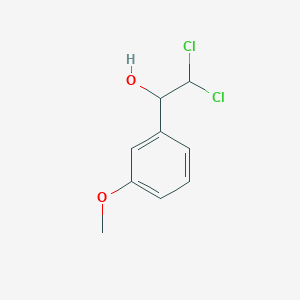
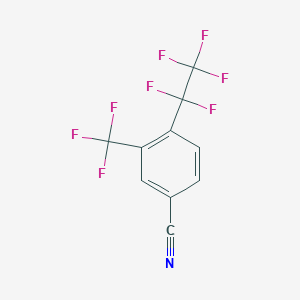


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11761797.png)
